molecular formula C16H16N4O2S B2810863 N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448134-02-8

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2810863
CAS No.: 1448134-02-8
M. Wt: 328.39
InChI Key: HMQWYELRTFYEOG-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound featuring a complex molecular architecture designed for research applications. Its structure is built on an azetidine ring, a four-membered nitrogen heterocycle, which is functionalized at the 1-position with a pyrazine-2-carbonyl group and at the 3-position with a carboxamide linker. This carboxamide bridge connects to an N-(2-(methylthio)phenyl) group, incorporating a sulfur-containing thioether moiety . The presence of the pyrazine ring, a diazine heterocycle, is of significant interest in medicinal chemistry. Pyrazine carboxamide derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . For instance, closely related pyrazine-2-carboxamide compounds have demonstrated promising antibacterial efficacy against challenging, drug-resistant bacterial strains such as extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) . Furthermore, structural analogs containing the 1-(pyrazine-2-carbonyl)azetidine scaffold have been investigated as potent inhibitors of Janus Kinases (JAK), which are critical targets in immunology and oncology research . This compound is intended for research use only by qualified professionals. It is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-23-14-5-3-2-4-12(14)19-15(21)11-9-20(10-11)16(22)13-8-17-6-7-18-13/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQWYELRTFYEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazine-2-carbonyl intermediate: This step involves the reaction of pyrazine with a suitable acylating agent under controlled conditions.

    Introduction of the azetidine ring: The azetidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution mechanism.

    Attachment of the 2-(methylthio)phenyl group: This step involves the coupling of the 2-(methylthio)phenyl group to the azetidine ring, typically using a palladium-catalyzed cross-coupling reaction.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Features
Target Compound 2-(methylthio)phenyl, pyrazine, azetidine 315.37 Not reported Combines azetidine rigidity with pyrazine’s electron-deficient properties .
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5b, ) 4-bromo-3-methylphenyl, pyrazine 341.77 72% Bromine enhances halogen bonding; pyrazine protons at δ 9.67 (¹H NMR) .
N-(3-(2-methylthiazol-4-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide () 2-methylthiazolyl, pyrazine, azetidine Not reported Not reported Thiazole introduces sulfur for metal coordination; PubChem entry suggests pharmacological relevance.
Compound 36 () Azetidine-3-carboxamide, thiophene 532.27 62% (2 steps) SARS-CoV-2 PLpro inhibitor; HRMS data (m/z 532.2746) confirms structure .

Physicochemical and Spectroscopic Properties

  • ¹H NMR : Pyrazine protons in 5b resonate at δ 9.51–9.67, while methylthio groups typically appear at δ 2.3–2.5 (e.g., in ). The target compound’s azetidine protons are expected near δ 3.5–4.4.
  • Mass Spectrometry : Molecular ions and fragmentation patterns of pyrazine derivatives align with the nitrogen rule, as seen in .

Biological Activity

N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS Number: 1448134-02-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological activity, and relevant research findings, including case studies and data tables.

Molecular Structure

The molecular formula of this compound is C16_{16}H16_{16}N4_{4}O2_{2}S, with a molecular weight of 328.4 g/mol. The compound features an azetidine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been tested against extensively drug-resistant Salmonella Typhi, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .
  • Anticancer Properties : The compound may also possess anticancer activity. In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have indicated that azetidine derivatives can destabilize tubulin and inhibit cell proliferation .

Antimicrobial Activity Study

A study evaluated the antibacterial effects of various pyrazine carboxamides, including derivatives similar to this compound. The results indicated:

CompoundMIC (mg/mL)Target Organism
5d6.25XDR S. Typhi
5a12.5XDR S. Typhi
5b25XDR S. Typhi

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Anticancer Activity Study

In another investigation, the antiproliferative effects of azetidine derivatives were assessed in breast cancer cells:

CompoundIC50 (nM)Cell Line
CA-43.9MCF-7
N-(2-methylthio)...TBDMDA-MB-231

The results indicated that azetidine compounds could serve as potential leads for developing new anticancer agents.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may inhibit enzyme activity or modulate receptor functions, leading to altered cellular pathways.

Q & A

Q. How to handle hazardous intermediates during large-scale synthesis?

  • Methodological Answer :
  • Engineering Controls : Use closed-system reactors and scrubbers for volatile byproducts (e.g., H2S from SCH3 cleavage).
  • PPE : Respirators (NIOSH-approved) and butyl rubber gloves for solvent handling.
  • Waste Management : Neutralize reactive intermediates (e.g., quench with NaHCO3) before disposal .

Methodological Tools Table

TechniqueApplicationKey ParametersReferences
SPRBinding kineticsKD, Kon/Koff
ITCThermodynamic profilingΔH, ΔS
LC-MS/MSMetabolite identificationm/z, retention time
DOEYield optimizationTemperature, solvent ratio

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